Brevetoxin 3

Descripción general

Descripción

Brevetoxin-3 (PbTx-3) is a potent neurotoxin produced by the dinoflagellate Karenia brevis . It is known to bind to site 5 of voltage-gated sodium channels (Na v s), prolonging the mean open time and inhibiting inactivation of these channels . This toxin has been found in water samples collected during red tide blooms .

Synthesis Analysis

Brevetoxins are synthesized by a species of dinoflagellate known as Karenia brevis . The biosynthesis of brevetoxins deviates from the traditional polyketide synthetic pathway . Labelling experiments of Brevetoxin-B (BTX-B), a 50-carbon molecule, showed that 16 carbon signals were enhanced by [1-C13] acetate, 30 signals were enhanced by [2-C13] acetate . The citric acid cycle is involved in the synthesis of brevetoxins . The total synthesis of brevetoxin A was reported by K. C. Nicolaou and coworkers .Molecular Structure Analysis

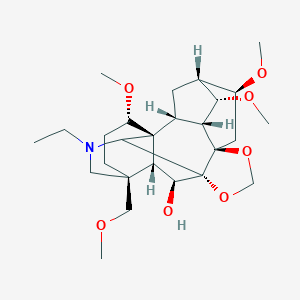

Brevetoxins come in two basic structures, type A and type B . Each type contains several specific compounds that are differentiated at the J-ring in PbTx-A and at the K-ring in PbTx-B . The structure of one of the most common brevetoxins, PbTx-2, a member of the PbTx-B structure type, has been shown .Chemical Reactions Analysis

Brevetoxins are metabolized extensively in shellfish . Algal brevetoxins undergo oxidation and reduction, as well as conjugation with fatty acids and amino acids in shellfish . Three metabolites have been identified as biomarkers of brevetoxin exposure and toxicity in Eastern oyster (Crassostrea virginica) and hard clam (Mercenaria sp.) .Physical And Chemical Properties Analysis

Brevetoxin 3 is a solid with a molecular weight of 897.1 g/mol . It is soluble in water .Aplicaciones Científicas De Investigación

Neurotoxic Shellfish Poisoning Research

Brevetoxin-3 is a lipid-soluble toxic cyclic polyether mainly produced by Karenia brevis, which is the main vector for a foodborne syndrome known as neurotoxic shellfish poisoning (NSP) in humans . It is used in research to understand the effects of NSP and to prevent health risks associated with the consumption of contaminated shellfish .

Acute Oral Toxicity Studies

Brevetoxin-3 is used in acute oral toxicity studies in rodents. The effects of a single oral administration in both male and female mice with several doses of BTX-3 (100 to 1,500 µg kg −1 bw) during a 48 h observation period have been investigated . This research provides toxicity data to be used as a starting point for establishing an acute oral reference dose (ARfD) .

Sex-based Toxicity Studies

Research has revealed different effects of Brevetoxin-3 depending on the sex of the subject. For instance, females were found to be more sensitive than males to the impact of BTX-3 at the lowest doses on weight loss . This kind of research helps in understanding the sex-based differences in response to toxins.

Neurological Symptom Studies

Brevetoxin-3 is used in research to study its effects on neurological symptoms. For both males and females, BTX-3 induced a rapid, transient and dose-dependent decrease in body temperature, and a transient dose-dependent reduced muscle activity . Males were more sensitive to BTX-3 than females with more frequent observations of failures in the grip test, convulsive jaw movements, and tremors .

Sea Turtle Health Research

Brevetoxin-3 impacts sea turtle health, and its effects are studied to understand and mitigate the threat of harmful algal blooms on sea turtles . Sea turtles may be exposed to brevetoxins through ingestion, inhalation, maternal transfer, and potentially absorption through the skin .

Sodium Channel Research

Brevetoxin-3 has a high affinity to site 5 of the voltage-sensitive Na + channels . It inhibits the inactivation of Na + channels and prolongs the mean open time of these channels . This makes it a valuable tool in the research of sodium channel function and related neurological disorders.

Mecanismo De Acción

Target of Action

Brevetoxin 3, also known as brevetoxin pbtx-3, primarily targets voltage-gated sodium channels (VGSCs) in cell membranes . These channels play a crucial role in the propagation of action potentials in neurons, making them a key target for neurotoxins like brevetoxin 3 .

Mode of Action

Brevetoxin 3 interacts with its targets by binding to receptor site 5 on VGSCs . This binding causes the sodium channels to open at normal resting potentials, resulting in a sodium influx into the cell . Brevetoxin 3 inhibits the inactivation of these channels and prolongs their mean open time . This persistent activation of the channel at high doses leads to toxicity .

Biochemical Pathways

The binding of brevetoxin 3 to VGSCs triggers a series of biochemical events. It results in membrane depolarization, repetitive firing, and an increase in sodium currents . This can lead to significant DNA damage and apoptosis in cells . Brevetoxin 3 has been found to activate caspases 3/7 and 8 and cause cleavage of poly (ADP-ribose) polymerase (PARP), indicating the induction of apoptosis .

Pharmacokinetics

It is known that brevetoxin 3 is a lipid-soluble compound , which suggests that it can easily cross cell membranes and distribute throughout the body. More research is needed to fully understand the pharmacokinetics of brevetoxin 3.

Result of Action

The action of brevetoxin 3 at the molecular and cellular level leads to a range of effects. It can cause a rapid, transient, and dose-dependent decrease in body temperature, and a transient dose-dependent reduction in muscle activity . High doses of brevetoxin 3 can lead to failures in the grip test, convulsive jaw movements, and tremors . It can also induce significant DNA damage and apoptosis in cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of brevetoxin 3. For example, brevetoxins are produced by the marine dinoflagellate Karenia brevis, which is linked to red tide outbreaks . These environmental events can lead to increased exposure to brevetoxins. Furthermore, the effects of brevetoxin 3 can vary depending on the organism’s sex, with females being more sensitive to the impact of brevetoxin 3 at the lowest doses on weight loss .

Safety and Hazards

Direcciones Futuras

The role of biomarkers in monitoring Brevetoxin 3 in Karenia brevis exposed molluscan shellfish is being reviewed . Comparisons of biomarker levels by liquid chromatography-mass spectrometry (LC-MS) with composite toxin as measured by enzyme linked immunosorbent assay (ELISA), and shellfish toxicity by mouse bioassay, support the application of these biomarkers as a dynamic and powerful approach for monitoring brevetoxins in shellfish and prevention of neurotoxic shellfish poisoning .

Propiedades

IUPAC Name |

(21Z)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMHDYJRAAJTAD-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019886 | |

| Record name | Brevetoxin T17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevetoxin 3 | |

CAS RN |

85079-48-7 | |

| Record name | Brevetoxin T17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085079487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevetoxin T17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of PbTx-3?

A1: PbTx-3 exhibits high affinity binding to voltage-gated sodium channels (VGSCs), specifically at site 5. [, , ] This interaction is distinct from other neurotoxins that target sites 1-4 on VGSCs. []

Q2: How does PbTx-3 binding to VGSCs affect neuronal activity?

A2: Binding of PbTx-3 alters VGSC gating kinetics, causing prolonged channel opening and delayed inactivation. [, ] This leads to increased sodium ion influx, membrane depolarization, and neuronal hyperexcitability. [, , ]

Q3: What are the downstream consequences of PbTx-3 induced VGSC modulation?

A3: PbTx-3 exposure can lead to a range of adverse effects, including respiratory distress, neurological symptoms, and even death in severe cases. [, , , , , , , ] In sheep models, repeated PbTx-3 inhalation resulted in prolonged airway hyperresponsiveness and lung inflammation. []

Q4: What is the molecular formula and weight of PbTx-3?

A4: While not explicitly stated in the provided abstracts, PbTx-3 possesses a complex polyether structure characteristic of brevetoxins. Its molecular formula and weight can be found in chemical databases like PubChem.

Q5: What spectroscopic techniques are useful for PbTx-3 characterization?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for elucidating the structure of brevetoxins, including PbTx-3. [] Mass spectrometry techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are vital for PbTx-3 detection and quantification in various matrices. [, ]

Q6: What are the primary routes of PbTx-3 exposure in humans?

A6: Humans are primarily exposed to PbTx-3 through inhalation of aerosolized toxins during red tides and consumption of contaminated shellfish. [, , , ]

Q7: What are the acute health effects of PbTx-3 exposure?

A7: Acute exposure to PbTx-3 can cause respiratory symptoms like coughing, wheezing, and shortness of breath, particularly in individuals with pre-existing respiratory conditions like asthma. [, ] Neurological symptoms like tingling, dizziness, and paralysis have also been reported. [, ]

Q8: Is there evidence of PbTx-3 bioaccumulation in marine organisms?

A8: Yes, studies have shown that PbTx-3 can accumulate in the food web. Research in Kiribati found a trophic magnification factor of 2.90 for ciguatoxins, indicating biomagnification. [] Although specific to ciguatoxins, this highlights the potential for PbTx-3 to bioaccumulate.

Q9: What analytical techniques are used to detect and quantify PbTx-3?

A9: Several methods are available for PbTx-3 analysis:

- Receptor Binding Assays: Utilize the high affinity of PbTx-3 for VGSCs. These assays offer high throughput screening but may lack specificity for individual brevetoxin congeners. [, ]

- LC-MS/MS: This technique combines the separation power of liquid chromatography with the sensitivity and selectivity of mass spectrometry. It enables accurate identification and quantification of PbTx-3 even at low concentrations in complex matrices like shellfish and blood. [, ]

- ELISA: Enzyme-linked immunosorbent assays (ELISA) offer a sensitive and specific method for quantifying palytoxin and its analogs, highlighting the potential for developing similar assays for PbTx-3. []

Q10: What challenges are associated with analyzing PbTx-3 in environmental samples?

A10: Analyzing PbTx-3 in environmental samples, particularly sediments, presents challenges due to low concentrations, complex matrices, and the presence of interfering compounds. [] The co-extraction of hydrophobic organic carbon can significantly impact the extraction efficiency of brevetoxins, necessitating careful method optimization. []

Q11: How does the structure of PbTx-3 contribute to its toxicity?

A11: The A-ring lactone and C-42 of the R side chain in PbTx-3 are crucial for its interaction with VGSCs. [] Modifications to these regions, such as opening the lactone ring, significantly reduce both binding affinity and activity. [, ] The side chain of PbTx-3 also plays a role in its potency, as evidenced by the lower potency of brevetoxin-tbm, which lacks the side chain. []

Q12: What are the ecological consequences of PbTx-3 release during red tides?

A12: PbTx-3 is toxic to a wide range of marine organisms, including fish, birds, and marine mammals. [, , ] Red tides can cause massive fish kills, disrupt marine ecosystems, and have detrimental impacts on local economies reliant on fishing and tourism. []

Q13: What research is being done to mitigate the negative impacts of PbTx-3?

A13: Scientists are actively researching methods for degrading PbTx-3 and mitigating its environmental impact. Studies have shown that advanced oxidation processes (AOPs), such as the combination of Fenton's reagent and ultrasound, can effectively degrade PbTx-3 in aqueous solutions. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)